1-(1-Ethoxycyclobutyl)propan-2-one

Description

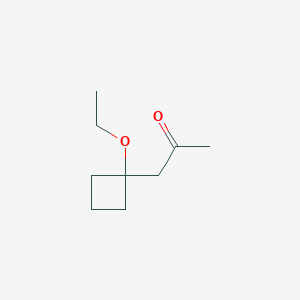

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethoxycyclobutyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-11-9(5-4-6-9)7-8(2)10/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUJZJBXLCSEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC1)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 1 Ethoxycyclobutyl Propan 2 One

Reactivity of the Ketone Functional Group in 1-(1-Ethoxycyclobutyl)propan-2-one

The ketone group, with its electrophilic carbonyl carbon, is a primary site for chemical transformations.

The carbonyl carbon of the propan-2-one unit is susceptible to attack by nucleophiles. youtube.comresearchgate.net This is a fundamental reaction of ketones, where the nucleophile adds to the carbonyl carbon, and the pi bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form an alkoxide intermediate. Subsequent protonation yields an alcohol. youtube.com

The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then be protonated to yield the final alcohol product. A variety of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard and organolithium reagents), hydrides, and cyanide ions. youtube.comresearchgate.net

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Organolithium Reagent (R-Li) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

These reactions provide a versatile route to functionalize the side chain of the molecule without affecting the ethoxycyclobutyl ring under standard conditions.

The protons on the carbon atoms alpha to the carbonyl group (the α-carbons) in this compound are acidic and can be removed by a base to form an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions. wikipedia.orgmasterorganicchemistry.com

The formation of the enolate can be controlled to be either under kinetic or thermodynamic conditions, although for this compound, only one regioisomer of the enolate can be formed by deprotonation of the methyl group. This enolate can then react with various electrophiles.

Table 2: α-Functionalization Reactions via Enolates

| Reagent | Product Type |

| Alkyl Halide (R-X) | α-Alkylated Ketone |

| Aldehyde (R'CHO) | β-Hydroxy Ketone (Aldol Addition Product) |

| Halogen (X₂) | α-Halo Ketone |

The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred for the quantitative formation of the enolate. wikipedia.orgmnstate.edu

A condensation reaction is a type of reaction where two molecules combine, often with the loss of a small molecule like water. libretexts.org The enolate of this compound can participate in condensation reactions, such as the aldol (B89426) condensation and the Claisen condensation.

In a self-aldol condensation, the enolate would attack the carbonyl group of another molecule of this compound. However, a more common application is the crossed aldol condensation, where the enolate reacts with a different aldehyde or ketone.

The Claisen condensation involves the reaction of an enolate with an ester. masterorganicchemistry.comyoutube.comyoutube.com The enolate of this compound could react with an ester to form a β-dicarbonyl compound.

Reactivity and Stability of the Ethoxycyclobutyl Moiety

The ethoxycyclobutyl group, while generally more stable than the ketone, possesses its own characteristic reactivity, largely influenced by the ring strain of the cyclobutane (B1203170) and the nature of the ether linkage. researchgate.netresearchgate.net

Cyclobutane rings are strained, and under certain conditions, this strain can be released through ring-opening reactions. researchgate.net For cyclobutyl ethers, these reactions can be initiated by strong acids or certain transition metals.

Acid-catalyzed ring-opening would likely involve protonation of the ether oxygen, followed by nucleophilic attack on one of the cyclobutane carbons, leading to cleavage of a carbon-carbon bond within the ring. The specific products would depend on the reaction conditions and the nucleophile present.

The ether linkage in the ethoxycyclobutyl moiety is generally unreactive to many reagents. libretexts.org However, it can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. libretexts.orgaskfilo.com This reaction proceeds via a nucleophilic substitution mechanism (either SN1 or SN2), where the halide ion displaces the alcohol. libretexts.org

In the case of this compound, the ether is tertiary, which would favor an SN1-type cleavage. Protonation of the ether oxygen would be followed by the loss of ethanol (B145695) to form a tertiary carbocation on the cyclobutane ring. This carbocation could then be attacked by a nucleophile. It is also important to consider that the strained nature of the cyclobutane ring might lead to rearrangements of the carbocation intermediate. youtube.com

Table 3: Potential Reactions of the Ethoxycyclobutyl Moiety

| Reagent | Reaction Type | Potential Product(s) |

| Strong Acid (e.g., HBr) | Ether Cleavage | 1-(1-bromocyclobutyl)propan-2-one and Ethanol |

| Strong Acid (e.g., H₂SO₄, heat) | Ring-Opening | Various rearranged and unsaturated products |

Mechanistic Investigations of Transformations Involving this compound

The reactivity of this compound is governed by the interplay of its functional groups: the ketone, the ethoxy group, and the strained cyclobutane ring. Mechanistic investigations into its transformations reveal a variety of pathways, including electron transfer processes, acid and base-catalyzed reactions, radical-mediated cleavages, and skeletal rearrangements. The presence of the carbonyl group allows for photochemical reactions, while the ether linkage and the strained ring are susceptible to cleavage under different catalytic conditions.

Electron Transfer Pathways

Electron transfer (ET) processes are fundamental to many chemical transformations and can be initiated photochemically, electrochemically, or through redox-active reagents. mdpi.com In the context of this compound, the ketone carbonyl group is the primary site for such processes. The transfer of an electron to the carbonyl group can generate a radical anion intermediate, which can subsequently undergo various reactions.

The efficiency and pathway of electron transfer are influenced by the structure of the molecule and the surrounding medium. nih.govduke.edu In biological systems, for instance, electron transfer pathways are highly controlled by the protein environment to guide electrons between redox cofactors with high fidelity. nrel.gov While not a biological molecule, the principles of distance, orientation, and electronic coupling that govern biological ET are still relevant. nih.gov For this compound, intramolecular electron transfer is less probable, but intermolecular ET from a suitable donor (photosensitizer or electrode) can initiate reactions.

One potential fate of the radical anion formed upon electron transfer is fragmentation. The strained C-C bonds of the cyclobutane ring could be susceptible to cleavage. The specific pathway would depend on the relative stability of the resulting radical intermediates.

Table 1: Potential Electron Transfer Initiated Reactions

| Initiator | Intermediate | Subsequent Reaction | Potential Product Type |

|---|---|---|---|

| Photochemical Sensitizer | Ketyl Radical Anion | Ring Opening | Linear Ketone or Aldehyde |

| Electrochemical Reduction | Ketyl Radical Anion | Dimerization | Pinacol-type Diol |

In systems like cytochrome P450s, electron transfer from redox partners to a heme center is crucial for catalysis. mdpi.com This highlights how ET can be the initiating step for a cascade of chemical events. For ketones, photochemical excitation can lead to an excited state that is a much better electron acceptor than the ground state, facilitating electron transfer from a donor.

Acid-Catalyzed and Base-Catalyzed Processes

Acid-Catalyzed Reactions: In the presence of an acid, the carbonyl oxygen of this compound can be protonated. wikipedia.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org Furthermore, the ethoxy group can also be protonated, which would transform the ethoxy group into a good leaving group (ethanol). Cleavage of the C-O bond would result in a tertiary carbocation on the cyclobutane ring. This carbocation is a key intermediate that can lead to rearrangements or reactions with nucleophiles.

The formation of a carbocation on the cyclobutane ring can initiate ring-opening or rearrangement reactions to alleviate ring strain. researchgate.net This is a common reactivity pattern for donor-acceptor cyclobutanes. researchgate.netdntb.gov.uarsc.org

Base-Catalyzed Reactions: Base-catalyzed processes typically involve the deprotonation of a carbon alpha to the carbonyl group, forming an enolate. This compound has two such positions: the methyl group and the methine on the cyclobutane ring. The formation of the enolate is a key step in reactions like aldol condensations and alkylations. The relative acidity of the α-hydrogens will determine which enolate is preferentially formed.

The mechanism of base catalysis involves the base acting as a proton acceptor. wikipedia.org In a reaction like the thiol-epoxy reaction, the rate-controlling step can be the deprotonation of the nucleophile by the base catalyst. researchgate.net Similarly, for reactions involving this compound, the formation of the enolate can be the rate-determining step. Once formed, the enolate can act as a nucleophile, attacking various electrophiles.

Table 2: Comparison of Acid and Base Catalysis Mechanisms

| Catalyst Type | Initial Step | Key Intermediate | Potential Reactions |

|---|---|---|---|

| Acid | Protonation of carbonyl or ether oxygen | Carbocation / Oxonium ion | Rearrangement, Ring-opening, Nucleophilic addition |

| Base | Deprotonation of α-carbon | Enolate | Alkylation, Aldol reaction, Condensation |

Radical Reactions

Radical reactions of ketones are often initiated photochemically. acs.org For cyclobutyl ketones, the Norrish Type I and Type II reactions are important photochemical pathways. nih.govlibretexts.org

Norrish Type I Cleavage: This process involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group (α-cleavage) upon excitation. nih.gov For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the methyl group, yielding an ethoxycyclobutanoyl radical and a methyl radical.

Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, yielding an acetyl radical and a 1-ethoxycyclobutyl radical. rsc.org

The subsequent reactions of these radical intermediates can include decarbonylation, fragmentation of the cyclobutyl radical, and radical-radical recombination. rsc.org The stability of the resulting radicals often dictates the major pathway. Tertiary radicals are generally more stable than secondary, which are more stable than primary radicals.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. libretexts.org Subsequent cleavage of the Cα-Cβ bond results in an enol and an alkene. For this reaction to occur in this compound, a γ-hydrogen must be accessible on the ethoxy group. Abstraction of a hydrogen from the ethyl group would lead to fragmentation.

Radical chain reactions can also be initiated using radical initiators like AIBN in the presence of reagents like tributyltin hydride. libretexts.orguchicago.edu This could lead to reductive dehalogenation if a halogen were present, or other radical-mediated transformations. libretexts.org

Table 3: Potential Radical Intermediates and Fates

| Radical Type | Formation Pathway | Potential Subsequent Reactions |

|---|---|---|

| Acyl Radical | Norrish Type I | Decarbonylation, Recombination |

| 1-Ethoxycyclobutyl Radical | Norrish Type I | Ring-opening (to form an alkene radical), Recombination |

| Methyl Radical | Norrish Type I | Hydrogen abstraction, Recombination |

| 1,4-Biradical | Norrish Type II | Cleavage to enol and alkene, Cyclization to cyclobutanol (B46151) derivative |

Rearrangement Mechanisms (e.g., Pinacol-type rearrangement in related cyclobutane systems)

Rearrangement reactions often proceed through carbocation intermediates, where a group migrates to an adjacent electron-deficient center. masterorganicchemistry.com The driving force is typically the formation of a more stable carbocation. masterorganicchemistry.commsu.edu

The classic Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The mechanism proceeds through protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl or aryl shift to form a resonance-stabilized oxonium ion, which is the conjugate acid of the product ketone. youtube.comlibretexts.org

While this compound is not a 1,2-diol, analogous rearrangements can be envisioned in this system. As mentioned in section 3.3.2, acid catalysis can generate a tertiary carbocation on the cyclobutane ring after the loss of ethanol. This carbocation could undergo a rearrangement.

Two main possibilities exist for the rearrangement of the 1-ethoxycyclobutyl cation intermediate:

Ring Contraction: Migration of one of the ring C-C bonds to the cationic center could lead to a cyclopropylcarbinyl-type cation, which is known to exist in equilibrium with other cationic forms.

Ring Expansion: While less common from a cyclobutylcarbinyl cation itself, if a carbocation were formed adjacent to the ring, a Pinacol-type ring expansion could occur. For the specific intermediate derived from this compound, a 1,2-shift of the acetyl-bearing carbon or the adjacent ring carbon to the cationic center could occur. The migratory aptitude of different groups plays a significant role in determining the product. libretexts.org Such rearrangements can be influenced by stereochemistry, where a group positioned trans to the leaving group often migrates preferentially. wikipedia.org

These rearrangements are driven by the release of ring strain and the formation of a more stable carbocation, such as one stabilized by an adjacent oxygen atom. masterorganicchemistry.comlibretexts.org

Spectroscopic and Structural Characterization of 1 1 Ethoxycyclobutyl Propan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering deep insights into the carbon-hydrogen framework.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons within the molecule. For 1-(1-ethoxycyclobutyl)propan-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the ethoxy group's ethyl protons (a quartet and a triplet), the cyclobutyl ring protons, and the protons of the propan-2-one moiety (a singlet for the methyl group and a singlet for the methylene (B1212753) bridge). The ¹³C NMR would similarly display unique resonances for each carbon atom, with the carbonyl carbon appearing significantly downfield.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing the molecular connectivity. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the methylene and methyl protons of the ethoxy group, and among the protons on the cyclobutane (B1203170) ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the signal for the methylene carbon of the ethoxy group would correlate with the signal for the methylene protons of that group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is vital for connecting different spin systems. Key correlations would be expected from the methylene protons of the propan-2-one group to the quaternary carbon of the cyclobutane ring and the carbonyl carbon, unequivocally establishing the connection between the cyclobutyl and propan-2-one fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. princeton.edu For example, NOESY could reveal spatial proximities between the ethoxy group and certain protons on the cyclobutane ring.

A hypothetical table of NMR data is presented below, based on typical chemical shifts for similar functional groups.

| Atom | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) | Key HMBC Correlations (¹H → ¹³C) |

| CH₃ (Propanone) | 2.15 (s, 3H) | 31.0 | C=O, CH₂ (bridge) |

| CH₂ (Bridge) | 2.80 (s, 2H) | 52.0 | C=O, Cq (cyclobutyl), C (cyclobutyl) |

| Cq (Cyclobutyl) | - | 78.0 | - |

| CH₂ (Cyclobutyl) | 1.80-2.20 (m, 6H) | 32.0 | Cq (cyclobutyl) |

| OCH₂ (Ethoxy) | 3.50 (q, 2H) | 64.0 | Cq (cyclobutyl), CH₃ (ethoxy) |

| CH₃ (Ethoxy) | 1.20 (t, 3H) | 15.0 | OCH₂ (ethoxy) |

| C=O | - | 208.0 | - |

This is an interactive data table. Predicted values are based on analogous structures.

The puckered nature of the cyclobutane ring introduces the possibility of stereoisomers. masterorganicchemistry.com The stereochemistry of substituents on a cyclobutane ring can be investigated using NMR, primarily through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. The magnitude of the coupling constants between protons on the cyclobutane ring can provide information about their dihedral angles, which in turn relates to their relative stereochemistry (cis or trans). NOESY experiments can further clarify the spatial arrangement of substituents by identifying through-space interactions. For instance, an NOE between a proton on the ethoxy group and a specific proton on the cyclobutane ring would suggest their proximity and help in assigning the stereochemistry at the quaternary center.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion peak (M⁺), which would confirm the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for ketones often involve α-cleavage, which is the breaking of the bond between the carbonyl group and the adjacent carbon. oregonstate.edu For this compound, α-cleavage could result in the loss of an acetyl radical (CH₃CO•) or a 1-ethoxycyclobutyl-methyl radical. Another common fragmentation for ketones is the McLafferty rearrangement, although this is less likely for this specific structure due to the absence of a γ-hydrogen on a flexible chain.

A plausible fragmentation pattern is outlined in the table below.

| m/z (Predicted) | Ion Structure (Proposed) | Fragmentation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [C₇H₁₁O₂]⁺ | Loss of CH₃CO• (α-cleavage) |

| 99 | [C₆H₁₁O]⁺ | Loss of C₄H₇O• (cleavage of the bond between the bridge CH₂ and the ring) |

| 71 | [C₄H₇O]⁺ | Acetyl cation from α-cleavage |

| 43 | [CH₃CO]⁺ | Acetyl cation |

This is an interactive data table. Predicted values are based on the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone. The position of this absorption is sensitive to the molecular structure. For aliphatic ketones, this peak typically appears around 1715 cm⁻¹. pressbooks.pub The presence of the cyclobutane ring may introduce some ring strain, potentially shifting this absorption to a slightly higher wavenumber. pressbooks.pub

Other key absorptions would include C-H stretching vibrations for the sp³ hybridized carbons of the alkyl groups and the C-O stretching vibration of the ether linkage in the ethoxy group.

| Wavenumber (cm⁻¹, Predicted) | Vibration | Functional Group |

| 2950-2850 | C-H stretch | Alkyl groups |

| 1720 | C=O stretch | Ketone |

| 1465 | C-H bend | CH₂ |

| 1370 | C-H bend | CH₃ |

| 1100 | C-O stretch | Ether |

This is an interactive data table. Predicted values are based on characteristic IR absorption frequencies.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. This technique would provide unambiguous proof of the molecular structure, including the conformation of the cyclobutane ring (puckered or planar) and the relative orientation of the ethoxy and propan-2-one substituents. acs.org This method is particularly powerful for resolving any stereochemical ambiguities that may not be fully elucidated by NMR alone.

Other Spectroscopic Methods (e.g., NAP-XPS, FT-IR, ssNMR for related studies)

While NMR, MS, and IR are the primary tools for the structural elucidation of a molecule like this compound, other specialized spectroscopic techniques could provide additional information in specific contexts.

Near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS): This surface-sensitive technique could be used to study the elemental composition and chemical states of the compound on a surface, which might be relevant in catalysis or materials science applications.

Fourier-transform infrared (FT-IR) spectroscopy: While already discussed, advanced FT-IR techniques, such as attenuated total reflectance (ATR)-FTIR, could be used to analyze the compound in different physical states (e.g., as a thin film) with minimal sample preparation.

Solid-state NMR (ssNMR): If the compound is a solid and unsuitable for X-ray crystallography, ssNMR could provide information about the structure and dynamics of the molecule in the solid state. This can be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms.

Computational Studies on 1 1 Ethoxycyclobutyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity. For 1-(1-ethoxycyclobutyl)propan-2-one, methods like Density Functional Theory (DFT) would be employed to calculate key electronic properties. These calculations could reveal the distribution of electron density, highlighting electron-rich and electron-poor regions susceptible to nucleophilic or electrophilic attack, respectively.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics suggest its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the electrophilicity index, would further quantify the molecule's reactive nature. For instance, mapping the electrostatic potential onto the electron density surface would visually pinpoint the most likely sites for chemical reactions.

Conformation Analysis and Energetics of this compound

The three-dimensional arrangement of atoms in this compound is not static. The molecule can exist in various conformations due to the rotation around its single bonds. A thorough conformational analysis is essential to identify the most stable arrangements, known as conformers.

Computational methods can systematically explore the potential energy surface of the molecule. This involves rotating the key dihedral angles—specifically around the C-C bond connecting the cyclobutyl ring to the propanone moiety and the C-O bond of the ethoxy group—and calculating the corresponding energy of each conformation. The results of such a scan would reveal the global minimum energy conformer, which is the most populated state under thermal equilibrium, as well as other local minima and the energy barriers separating them.

This analysis would elucidate the preferred spatial orientation of the ethoxy group relative to the cyclobutyl ring and the propanone side chain. Understanding the relative energies of different conformers is critical as the reactivity and spectroscopic properties of the molecule can be influenced by its three-dimensional structure.

Transition State Modeling for Reaction Pathways

Computational chemistry provides the tools to model the transformation of this compound into products. By mapping out the potential energy surface for a given reaction, it is possible to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are paramount for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.

For this compound, potential reactions for investigation could include its behavior under acidic or basic conditions, or its thermal decomposition. For example, modeling the acid-catalyzed hydrolysis of the ether linkage would involve locating the transition state for the protonation of the ethoxy oxygen followed by nucleophilic attack by water. The calculated activation energy for this and other potential pathways would predict the feasibility and kinetics of these reactions.

These models can also help to predict the stereochemical outcome of reactions, providing a deeper understanding of the factors controlling product formation.

Spectroscopic Property Prediction (e.g., theoretical NMR shifts)

Computational methods can predict various spectroscopic properties, offering a valuable tool for structure verification and analysis. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly insightful.

By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared with experimental data to confirm the molecular structure. The calculations are typically performed on the lowest energy conformer, as this is the most representative structure.

Below is a hypothetical table of predicted NMR chemical shifts for this compound, which would be generated from such computational studies.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclobutyl Ring | ||

| C1 (quaternary) | - | 80-90 |

| CH₂ | 1.8-2.2 | 25-35 |

| CH₂ | 1.8-2.2 | 25-35 |

| CH₂ | 1.7-2.1 | 10-20 |

| Propanone Moiety | ||

| CH₂ | 2.5-2.9 | 45-55 |

| C=O | - | 205-215 |

| CH₃ | 2.1-2.4 | 28-32 |

| Ethoxy Group | ||

| OCH₂ | 3.3-3.7 | 60-70 |

| CH₃ | 1.1-1.4 | 14-18 |

Note: The chemical shift values in this table are illustrative and represent typical ranges for similar functional groups. Actual predicted values would be the result of specific quantum chemical calculations.

In addition to NMR, other spectroscopic properties like infrared (IR) vibrational frequencies and their intensities can also be computationally predicted. These theoretical spectra can aid in the interpretation of experimental IR data by assigning specific vibrational modes to the observed absorption bands.

Synthetic Applications of 1 1 Ethoxycyclobutyl Propan 2 One

Use as a Building Block in Complex Molecule Synthesis

There is currently no documented use of 1-(1-Ethoxycyclobutyl)propan-2-one as a building block in the synthesis of complex molecules. Chemical building blocks are typically well-characterized compounds that are readily available and possess reactive functional groups allowing for their incorporation into larger, more complex structures. sigmaaldrich.comchemrxiv.org The absence of any reports on this specific compound precludes any discussion of its role in this context.

Precursor for Advanced Organic Materials

No evidence exists in the current body of scientific knowledge to suggest that This compound has been investigated or utilized as a precursor for advanced organic materials. The development of such materials relies on monomers or precursors with specific, well-defined properties that can be polymerized or assembled into larger functional systems. Without any data on the properties of This compound , its potential in this field remains entirely speculative.

Role in the Synthesis of Specific Ring Systems (e.g., cyclobutanes, cyclopropanes)

While the structure of This compound contains a cyclobutane (B1203170) ring, there is no information available regarding its use in the synthesis of other cyclobutanes or for the synthesis of cyclopropanes. The synthesis of cyclopropane (B1198618) rings, for instance, often involves specific methods like the Simmons-Smith reaction or reactions involving diazo compounds and metal catalysis, none of which have been reported with this particular substrate. scripps.eduwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Functionalization for Further Chemical Transformations

The potential for functionalization of This compound can only be hypothesized based on its constituent functional groups: a ketone and an ether within a cyclobutane structure. The ketone could theoretically undergo reactions such as reduction, aldol (B89426) condensation, or Wittig reactions. The ethoxy group on the quaternary center of the cyclobutane might be subject to cleavage under strong acidic conditions. However, without any experimental data, these are merely theoretical possibilities. No research has been published detailing any such chemical transformations.

Organocatalysis in the Context of 1 1 Ethoxycyclobutyl Propan 2 One Chemistry

Enamine Catalysis for Ketone Activation

Enamine catalysis is a fundamental strategy in organocatalysis for the activation of carbonyl compounds, such as ketones. It involves the reaction of a ketone with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This intermediate increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the ketone substrate, making the α-carbon more nucleophilic and facilitating reactions with various electrophiles. This activation mode is crucial for forming new carbon-carbon or carbon-heteroatom bonds at the α-position of the ketone.

Iminium Catalysis for Electrophile Activation

Iminium catalysis is another primary activation mode in organocatalysis, typically used for α,β-unsaturated aldehydes and ketones. A chiral secondary amine catalyst condenses with the carbonyl compound to form a positively charged iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity. This activation makes the β-carbon more susceptible to attack by nucleophiles, enabling a wide range of conjugate addition reactions.

Application of Chiral Organocatalysts for Asymmetric Transformations

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, yielding products with a high degree of stereoselectivity. Chiral catalysts, such as proline and its derivatives, create a chiral environment around the reacting molecules. This environment favors one reaction pathway over another, leading to the preferential formation of one enantiomer or diastereomer. This methodology is a powerful tool for the synthesis of enantiomerically pure compounds, which is of significant importance in pharmaceuticals and materials science.

Domino and Cascade Reactions Facilitated by Organocatalysis

Domino and cascade reactions are processes in which multiple chemical transformations occur sequentially in a single pot without the need to isolate intermediates. Organocatalysis is particularly well-suited to initiate and control such complex reaction sequences. A single organocatalyst can mediate several steps by cycling through different activation modes (e.g., iminium and enamine catalysis). These reactions are highly efficient, as they reduce waste, save time, and allow for the rapid construction of complex molecular architectures from simple starting materials.

Without specific studies on 1-(1-Ethoxycyclobutyl)propan-2-one , any discussion of its behavior in these catalytic systems would be purely speculative and would not meet the required standards of scientific accuracy.

Derivatives and Analogs of 1 1 Ethoxycyclobutyl Propan 2 One

Synthesis and Reactivity of Modified Ethoxycyclobutyl Moieties

The cyclobutane (B1203170) ring, a four-membered cycloalkane, presents unique synthetic challenges and opportunities due to its inherent ring strain. Modifications to this moiety in analogs can significantly impact molecular conformation and properties.

Synthesis Strategies: The synthesis of substituted cyclobutane derivatives often involves cycloaddition reactions or the modification of pre-existing cyclobutane rings. In the context of medicinal chemistry, shrinking a larger ring, such as a cyclopentane (B165970), to a cyclobutane has been explored to fine-tune the spatial arrangement of functional groups. acs.org For instance, an amino-cyclopentane ring in a parent compound was successfully replaced with an amino-cyclobutane, resulting in only a minimal decrease in biochemical potency against a target kinase, demonstrating the viability of this modification. acs.org

Further functionalization of the cyclobutane ring can be achieved by introducing substituents like hydroxyl or ether groups. acs.org The synthesis of a cyclobutane ring bearing a hydroxyl group (e.g., in compound 6 from a related series) led to a significant restoration of potency that was lost in a simpler analog, indicating the importance of specific interactions enabled by the new functional group. acs.org Alkylation of this hydroxyl to form an ether had a minimal subsequent effect on activity. acs.org

Reactivity: The reactivity of the ethoxycyclobutyl moiety is influenced by the ether linkage and the cyclobutane ring. The ether can be cleaved under acidic conditions. The cyclobutane ring itself can undergo ring-opening reactions under certain catalytic or thermal conditions, although it is generally more stable than the corresponding cyclopropane (B1198618). The specific placement of the ethoxy group on a quaternary carbon (C1 of the cyclobutyl ring) provides steric hindrance, which can influence the reactivity of the adjacent propan-2-one moiety.

Synthesis and Reactivity of Modified Propan-2-one Moieties

The propan-2-one moiety is a versatile chemical handle, offering numerous sites for modification and serving as a key pharmacophore in various contexts. nih.govresearchgate.net Its ketone carbonyl group is a primary site for a wide array of chemical transformations.

Synthesis of Ketone-Containing Analogs: The ketone functional group of the propan-2-one moiety is commonly introduced via the oxidation of a secondary alcohol. nih.gov A widely used method is the Dess-Martin periodinane oxidation, which efficiently converts secondary alcohols to ketones under mild conditions. nih.gov

Another synthetic approach involves carbon-carbon bond formation. For example, a nucleophilic carbanion can be generated by deprotonating the CH-acidic methyl group of an acetone (B3395972) precursor, which then attacks an electrophile like an ester (e.g., diethyl oxalate) to build a more complex carbon skeleton. nih.gov The Friedländer synthesis offers a pathway to quinoline (B57606) derivatives bearing a propanone side chain by reacting a 2-aminobenzophenone (B122507) with a dicarbonyl compound like pentan-2,3-dione. acs.org

Reactivity and Further Derivatization: The ketone in the propan-2-one moiety is highly reactive and allows for extensive derivatization.

Condensation Reactions: It can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds like malononitrile (B47326) to form new alkenes. mdpi.com

Heterocycle Formation: The ketone is a key intermediate in multicomponent reactions for synthesizing heterocycles. For example, the Gewald reaction uses a ketone, an active methylene nitrile, and elemental sulfur to construct a substituted thiophene (B33073) ring. mdpi.com

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is fundamental to reactions like the formation of imines, enamines, and the addition of organometallic reagents.

Alpha-Halogenation: The α-carbons adjacent to the carbonyl can be halogenated, creating intermediates for further substitution reactions.

A study on dual inhibitors of cPLA₂α and FAAH demonstrated the synthesis of propan-2-one substituted tetrazolylpropionic acids. nih.govresearchgate.net The synthetic route involved opening an oxirane ring to produce an azido-substituted secondary alcohol, which was then oxidized to the corresponding ketone. nih.gov

Structure-Reactivity Relationships within the Family of Analogs

Structure-Reactivity Relationships (SRRs) and Structure-Activity Relationships (SARs) are critical for understanding how molecular modifications influence chemical reactivity and biological activity.

For analogs related to this family, systematic modifications of different molecular regions have provided clear insights. In one study on kinase inhibitors, three key positions on a core scaffold were modified: the R1, R2, and R3 positions. acs.org

Modification of a Cycloalkyl-like Moiety (R2 position): The size of a cycloalkyl ring attached to the core was varied. Shrinking a cyclopentane to a cyclobutane (compound 2 ) or an azetidine (B1206935) (compound 3 ) had a measurable impact on potency. This highlights the importance of the ring's size and conformation in positioning other interacting groups correctly within a binding pocket. acs.org

Modification of a Hydrophobic Moiety (R1 position): The R1 position, pointing into a hydrophobic patch of the target protein, was explored by incrementally enlarging an alkyl group. Extending an isopropyl group to a 2-butyl group (compound 27 ) enhanced potency, demonstrating that optimizing van der Waals contacts in a hydrophobic pocket is a key design principle. acs.org

The following interactive table summarizes the structure-activity relationship for modifications at the R2 position of a pyrazolopyrimidine core, showing how changes analogous to modifying the cyclobutyl ring can affect inhibitory concentration (IC₅₀). acs.org

| Compound | R2 Group | IC₅₀ (nM) |

| 1 | aminocyclopentane | 34 |

| 2 | aminocyclobutane | 41 |

| 3 | aminoazetidine | 179 |

| 6 | hydroxycyclobutane | 183 |

| 7 | ethoxycyclobutane | 176 |

Data derived from a study on CDK9 inhibitors, illustrating SAR principles applicable to cyclobutane analogs. acs.org

Studies on other ketone-bearing compounds have shown that structural variations can have complex and sometimes divergent effects on activity against different biological targets. nih.govresearchgate.net This suggests that modifications to the propan-2-one moiety or the cyclobutyl ring could differentially affect interactions with various enzymes or receptors, a key consideration in designing selective molecules. The electronic effects (σ-π, n-π, π-π) of substituents and the strain of cyclic components are known to be major factors governing reactivity in other complex systems. nih.gov

Design Principles for Novel Derivatives

The design of novel derivatives of 1-(1-ethoxycyclobutyl)propan-2-one should be guided by principles gleaned from structure-reactivity and structure-activity studies of analogous compounds.

Lead Optimization: Active compounds discovered through screening can serve as "lead compounds" for further structural modification to improve potency, selectivity, and pharmacokinetic properties. tandfonline.com

Bioisosteric Replacement: The cyclobutyl ring or the propan-2-one moiety can be replaced with other groups (bioisosteres) that retain similar steric and electronic properties but may offer improved metabolic stability or target interactions. For example, the cyclobutyl ring could be replaced with a cyclopentyl, a tetrahydrofuranyl, or an N-substituted azetidine ring to probe the binding pocket for additional interactions. acs.org

Structure-Based Design: Where a biological target is known, computational docking models can be used to predict how a designed analog will bind. acs.org This allows for the rational design of modifications, such as extending a hydrophobic group to fill a pocket or adding a hydrogen bond donor/acceptor to engage with specific residues on a protein target. acs.org

Exploiting Reactive Handles: The ketone of the propan-2-one moiety is a prime synthetic handle. It can be used as an anchor point for fragment-based drug discovery or for linking the molecule to other functionalities, such as reporter tags or moieties that recruit cellular machinery. mdpi.comgoogle.com

Modulating Physicochemical Properties: Modifications to the core structure can be used to tune properties like solubility and cell permeability. For instance, introducing polar groups or heterocycles can increase aqueous solubility, which is often a desirable trait for biologically active compounds. nih.govresearchgate.net

By systematically applying these principles, novel derivatives and analogs of this compound can be rationally designed to exhibit tailored chemical reactivity and optimized biological activity for a range of potential applications.

Q & A

Q. How can researchers optimize the synthesis of 1-(1-Ethoxycyclobutyl)propan-2-one to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on:

- Cyclobutyl Group Introduction : Use cyclobutane derivatives (e.g., cyclobutanol) as starting materials. Ethylation of the hydroxyl group via Williamson ether synthesis under basic conditions (e.g., NaH/ethanol) can introduce the ethoxy moiety .

- Ketone Formation : Employ Friedel-Crafts acylation or nucleophilic addition to a pre-functionalized cyclobutane backbone. Temperature control (0–25°C) and anhydrous solvents (e.g., THF) minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress via TLC or GC-MS .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

| Technique | Key Parameters | Application |

|---|---|---|

| ¹H/¹³C NMR | Cyclobutyl ring protons (δ 1.5–2.5 ppm), ethoxy CH₂ (δ 3.4–3.7 ppm), ketone carbonyl (δ 205–215 ppm in ¹³C) | Confirms substituent positions and ring strain |

| IR | C=O stretch (~1700 cm⁻¹), C-O-C (ethoxy, ~1100 cm⁻¹) | Validates functional groups |

| Mass Spec | Molecular ion peak (m/z ~168 for C₉H₁₄O₂) and fragmentation patterns | Verifies molecular weight and structure |

Advanced Research Questions

Q. How does the ethoxycyclobutyl group influence the compound's reactivity in nucleophilic addition reactions compared to other cyclic ether substituents?

Methodological Answer:

- Steric Effects : The cyclobutyl ring’s angle strain (≈90°) increases reactivity toward nucleophiles compared to less strained cyclohexyl or cyclopentyl analogs. Ethoxy’s electron-donating effect stabilizes transition states in SN2 reactions .

- Comparative Studies : Use kinetic experiments (e.g., Grignard additions) with 1-(1-methoxycyclobutyl)propan-2-one and 1-(1-ethoxycyclopentyl)propan-2-one. Monitor reaction rates via UV-Vis or NMR to quantify substituent effects .

Q. What computational chemistry approaches are suitable for modeling the conformational dynamics of the cyclobutyl ring in this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring puckering and ethoxy group orientation. Compare torsional angles with crystallographic data (if available) .

- MD Simulations : Use AMBER or CHARMM force fields to study ring flexibility in solvents (e.g., chloroform). Analyze energy barriers for ring inversion (≈5–10 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

Methodological Answer:

- Assay Standardization : Control variables like pH (7.4 vs. 6.5), solvent (DMSO concentration ≤1%), and enzyme source (recombinant vs. tissue-extracted) .

- Structure-Activity Relationship (SAR) : Syntize analogs (e.g., ethoxy replaced with methoxy or hydroxyl) and compare IC₅₀ values. Use X-ray crystallography to identify binding motifs .

Q. What strategies mitigate instability issues in this compound during long-term storage or under oxidative conditions?

Methodological Answer:

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C. Add stabilizers (e.g., BHT at 0.01% w/w) to prevent radical-mediated degradation .

- Oxidative Stability Testing : Expose samples to H₂O₂ or air. Monitor degradation via HPLC and identify byproducts (e.g., cyclobutanol derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.